

A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitropyridine is a key heterocyclic organic compound that serves as a vital building block in the synthesis of a wide range of functional molecules.^[1] With the chemical formula $C_5H_3ClN_2O_2$, this yellow crystalline solid is characterized by a pyridine ring substituted with both a chlorine atom and a nitro group.^{[2][3]} The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make **2-chloro-3-nitropyridine** a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes.^[4] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.

Physical and Chemical Properties

2-Chloro-3-nitropyridine is a yellow crystalline powder at room temperature.^{[5][6]} It is sparingly soluble in water but shows better solubility in organic solvents.^{[2][7]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[8]
Molecular Weight	158.54 g/mol	[8]
CAS Number	5470-18-8	[8]
Appearance	Yellow crystalline powder	[2][5]
Melting Point	100-103 °C	[5][6][7]
Boiling Point	260.3 ± 20.0 °C (Predicted)	[7]
Density	1.66 g/cm ³ (Rough Estimate)	[7]
Flash Point	185 °C	[7]
Water Solubility	Insoluble/Sparingly soluble	[2][7][9]
Storage Temperature	Room Temperature, in a dry, dark place	[7]
InChI	InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H	[8]
SMILES	C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-]	[8]

Spectral Data

- ¹H NMR (300 MHz, Acetone-d₆): δ 8.70 (dd, J=4.8, 1.7 Hz, 1H), 8.47 (dd, J=8.0, 1.7 Hz, 1H), 7.73 (dd, J=8.0, 4.8 Hz, 1H).[2]
- ¹H NMR (89.56 MHz, CDCl₃): δ 8.64, 8.25, 7.51.[2]
- ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group and the chloro-substituted pyridine ring. Data is available from the NIST WebBook and other spectral databases.[4]

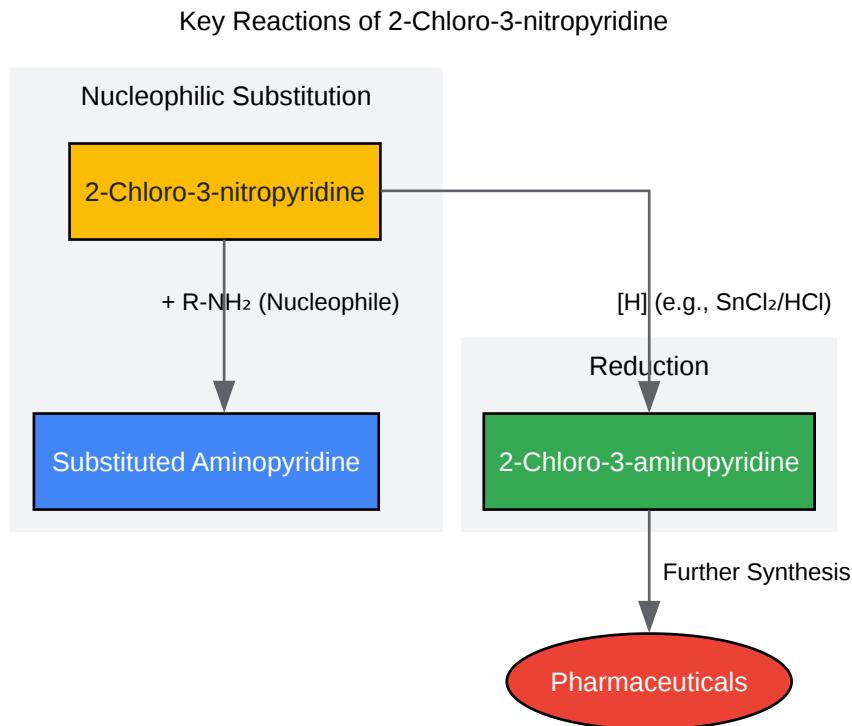
- Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak at m/z 158. Key fragment ions are observed at m/z 112 and 76.[7]

Chemical Reactivity and Applications

The reactivity of **2-chloro-3-nitropyridine** is dominated by the two functional groups on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be readily reduced to an amino group.

These reactions make it a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for drugs like the anti-ulcer medication Pirenzepine and certain anti-AIDS drugs.[1]

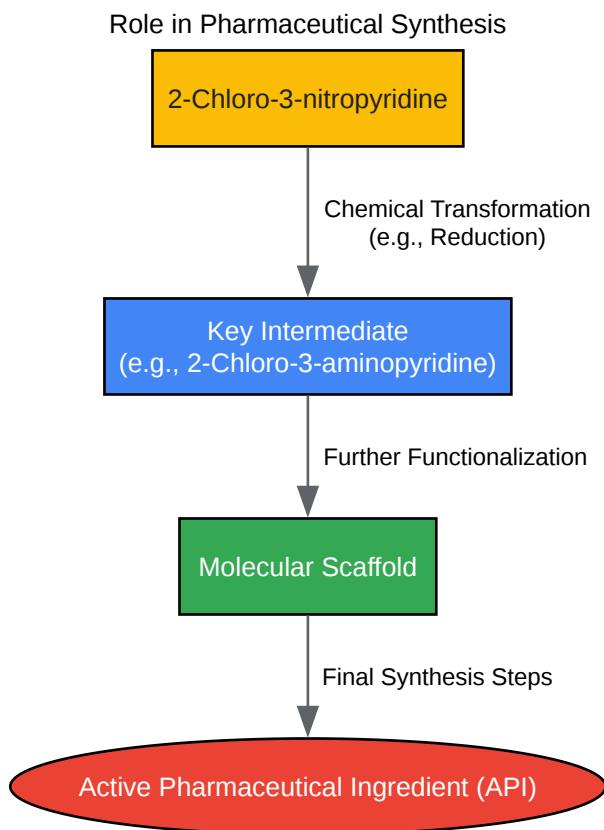
The following diagram illustrates the key reaction pathways of **2-chloro-3-nitropyridine**.



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Caption: Key reaction pathways of **2-Chloro-3-nitropyridine**.

The role of **2-chloro-3-nitropyridine** as a versatile building block in drug development is summarized in the logical workflow below.



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Caption: Logical workflow of **2-Chloro-3-nitropyridine** in drug development.

Experimental Protocols

Synthesis of 2-Chloro-3-nitropyridine

A common laboratory-scale synthesis involves the decarboxylative chlorination of 3-nitropyridine-2-carboxylic acid.^[2]

Materials:

- 3-nitropyridine-2-carboxylic acid
- Sodium carbonate
- Sodium chloride
- tert-Butyl hypochlorite
- Dichloromethane (CH_2Cl_2)
- Petroleum ether
- Ethyl acetate
- Silica gel

Procedure:

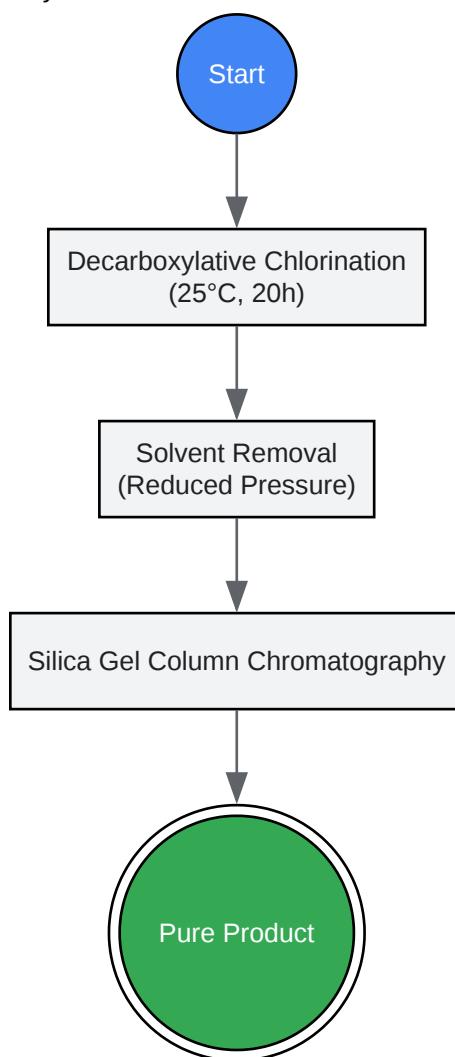
- In a 25 mL Schlenk flask, combine 3-nitropyridine-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium chloride (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
- Add 3 mL of dichloromethane to the flask.
- Place the reaction mixture in an oil bath at 25 °C and stir for 20 hours.
- After the reaction is complete, remove the solvent under reduced pressure.
- The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield **2-chloro-3-nitropyridine**.

Purification

- Column Chromatography: As described in the synthesis protocol, silica gel chromatography with a petroleum ether/ethyl acetate gradient is effective for purification.
- Sublimation: For higher purity, continuous sublimation at 50-60 °C under a vacuum of 0.1 mm Hg can be performed.[\[7\]](#)

The general workflow for the synthesis and purification is depicted below.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **2-Chloro-3-nitropyridine**.

Analysis

Standard analytical techniques are used to confirm the identity and purity of **2-chloro-3-nitropyridine**.

- High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with a modifier like formic acid. Detection is typically performed using a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or Acetone- d_6) in a 5 mm NMR tube.
 - Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Infrared (IR) Spectroscopy:
 - Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Mass Spectrometry (MS):
 - Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS (ESI), dissolve in a mixture of acetonitrile and water.
 - Acquisition: Analyze using a GC-MS with electron ionization (EI) or an LC-MS with electrospray ionization (ESI). Typical EI energy is 70 eV.

Safety and Handling

2-Chloro-3-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#)[\[10\]](#) It may also cause respiratory irritation.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.^[5] Use in a well-ventilated area and avoid breathing dust.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.^{[2][3]} Keep the container tightly sealed.

Conclusion

2-Chloro-3-nitropyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and proper handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.

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References

- 1. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 2. 2-Chloro-3-nitropyridine(5470-18-8) ^{13}C NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-3-nitropyridine | C5H3CIN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]

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